molecular formula C6H6BrNO B044785 5-Bromo-2-methoxypyridine CAS No. 13472-85-0

5-Bromo-2-methoxypyridine

Cat. No. B044785
CAS RN: 13472-85-0
M. Wt: 188.02 g/mol
InChI Key: XADICJHFELMBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Bromo-2-methoxypyridine involves several chemical reactions and processes. For instance, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of a closely related compound, showcasing the typical processes involved in synthesizing brominated pyridine derivatives. These processes often involve reactions of various precursors under controlled conditions to introduce the bromo and methoxy groups into the pyridine ring, achieving high yields and regioselectivity (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxypyridine is characterized by the presence of a bromo atom and a methoxy group attached to a pyridine ring. This structural configuration influences its reactivity and interactions. For instance, X-ray crystallography studies on similar brominated and methoxylated compounds provide insights into the arrangement of atoms and the impact of substituents on the overall molecular geometry.

Chemical Reactions and Properties

5-Bromo-2-methoxypyridine participates in various chemical reactions, leveraging its bromo and methoxy functional groups. It serves as a precursor or intermediate in the synthesis of more complex molecules. The bromo group, in particular, makes it a suitable candidate for nucleophilic substitution reactions, allowing the introduction of various functional groups. For instance, Gray, Konopski, and Langlois (1994) demonstrated the selective bromination of 2-methoxy-6-methylpyridine, leading to 5-bromo-2-methoxypyridine derivatives, highlighting the compound's versatility in synthetic chemistry (Gray, Konopski, & Langlois, 1994).

Scientific Research Applications

  • Synthesis of Antagonists : It is used in synthesizing potent dopamine D2 and D3 and serotonin-3 receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).

  • Intramolecular Radical Reactions : The compound is involved in studying intramolecular radical reactions of 2′,3′-didehydro-2′,3′-dideoxyuridine derivatives (Hisa et al., 1996).

  • Tautomeric Structures Research : It helps in investigating the tautomeric structures of hydroxypyridines (Kolder & Hertog, 2010).

  • Regioselective Introduction of Electrophiles : The compound allows for the regioselective introduction of various electrophiles in research applications (Gray, Konopski, & Langlois, 1994).

  • Synthesis of Imidazo[1,5-a]azines : It is used in the synthesis of these compounds, which are active in Sonogashira cross-coupling and direct arylation reactions (Pelletier & Charette, 2013).

  • Synthesis of Pyridine Nucleosides : It is useful in synthesizing related pyridine nucleosides, such as 5-fluorouracil (Nesnow & Heidelberger, 1973).

  • Bicyclic δ-Lactams Synthesis : The compound is used in synthesizing 5-functionalized 2-methoxypyridines and their transformation to bicyclic δ-lactams (Sośnicki, 2009).

  • Preparation of Metal-Complexing Molecular Rods : It is useful for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

  • Model Compound for Proof of Structure : The compound is used as a model for proof of structure in research (Nesnow & Heidelberger, 1975).

  • Potential Anticancer Agent : It shows potential as an anticancer agent, particularly against Cisplatin-resistant ovarian cancer cell lines (Gallati et al., 2020).

  • Antiproliferative Effects : The compound exhibits antiproliferative effects against liver, prostate, and breast cancer cell lines (Al‐Refai et al., 2019).

  • Cell Turnover Kinetics : 5-Bromo-2′-deoxyuridine, a related compound, is used to measure cell turnover kinetics in vivo (Bonhoeffer, Mohri, Ho, & Perelson, 2000).

  • 2,3-Pyridyne Precursor : It acts as a practical 2,3-pyridyne precursor reacting regioselectively with 2-methoxyfuran and 2-methylfuran (Walters, Carter, & Banerjee, 1992).

  • Antiviral Activity : Derivatives show antiviral activity against DNA viruses like herpes simplex virus type 1 and 2, but not against retrovirus replication in cell culture (Hocková et al., 2003).

  • Toxicity Study : 5-bromo-2-nitropyridine, a related compound, is found to be toxic and can cause methemoglobinemia and delayed encephalopathy (Shi et al., 2022).

  • Large-Scale Synthesis : The synthesis of 5-hydroxy-pyridin- and pyrimidin-2-yl acetates provides a route for large-scale production and access to other heterocyclic analogues (Morgentin et al., 2009).

  • In Vivo Metabolism Study : The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats involves two pathways, leading to different metabolites (Kanamori et al., 2002).

  • Synthesis of Amino Ethoxypyridine : 2-Amino-5-ethoxypyridine can be prepared from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine (Hertog, Jouwersma, Van Der Wal, & Willebrands-Schogt, 2010).

  • Photodynamic Therapy : Phthalocyanine 3, a compound with potential in photodynamic therapy, exhibits good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Safety And Hazards

5-Bromo-2-methoxypyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to use personal protective equipment . It should be stored in a well-ventilated place and kept container tightly closed .

properties

IUPAC Name

5-bromo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADICJHFELMBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370559
Record name 5-Bromo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxypyridine

CAS RN

13472-85-0
Record name 5-Bromo-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After sodium (10 g, 0.435 mol) was dissolved in methanol (500 ml), 2,5-dibromopyridine (50 g, 0.211 mol) was added thereto and the mixture was heated for 2 days under reflux. The reaction solution was cooled as it was, and then concentrated. Then, the residue was diluted with ethyl acetate and an aqueous saturated solution of ammonium chloride. The organic layer was washed with an aqueous saturated solution of ammonium chloride and brine, and then dried over anhydrous sodium sulfate and concentrated, to give the title compound (33 g, 83%) as a pale brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of KOH (4.2 g, 0.075 mol) in water (750 mL) was added 2-methoxypyridine 16-1 (16.4 g, 0.15 mol) followed by a dropwise addition of bromine (24 g, 0.15 mol) in 1N aqueous KBr (750 mL) and the resulting solution was stirred at room temperature for 5 hr. Solid NaHCO3 was added until basic and the solution was extracted with CHCl3 (3×500 mL). The organic layer was washed with 10% NaHSO3, then brine, dried over Na2SO4, filtered, and the solvent removed in vacuo. The resulting dark brown oil was predominantly the desired compound 16-2 and was used as such in the next step.
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 0.5 M sodium methoxide methanol solution (NaOMe in MeOH, 10.4 mL, 5.19 mmol) was added to 5-bromo-2-chloropyridine (96, 500 mg, 2.59 mmol) dissolved in methanol (10 mL) at room temperature, stirred at 90° C. for 24 hours, followed by adding water. Organic compounds were extracted with ethyl acetate and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 2-methoxy-5-bromopyridine (97a, 160 mg, 33%).
Name
sodium methoxide methanol
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of 2-methoxypyridine (10.00 g, 0.09 mol) and sodium acetate (8.27 g, 0.10 mmol) in 30 mL of glacial acetic acid was added a solution of bromine in 20 mL glacial acetic acid while maintaining the reaction temperature below 50° C. After 3 hours, 100 mL of H2O was added and the resulting solution neutralized with cold 2.5 M NaOH. The suspension was extracted with ether (2×200 mL), the combined organics were dried over MgSO4, filtered and evaporated. The crude material was purified on silica gel (eluent: hexane to hexane:ethyl acetate 97:3) and distilled (34-36.5° C./0.05 mm Hg) to give 8.84 g (51.3%) of 5-bromo-2-methoxy-pyridine as a clear colorless liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.27 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a solution of 2,5-dibromopyridine (1.4 g, 5.9 mmol) in DMF (10 mL) was added MeOH (4 mL), and 8N aqueous KOH (1 mL). The solution was heated to 100° C. for 2 h, then cooled and partitioned between Et2O and H2O. The organic layer was washed with brine, dried over MgSO4 and concentrated to provide 840 mg of the title compound, which was used in the next step without further purification.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxypyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-methoxypyridine
Reactant of Route 4
5-Bromo-2-methoxypyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methoxypyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methoxypyridine

Citations

For This Compound
187
Citations
JG Sośnicki - Synlett, 2009 - thieme-connect.com
… Hitherto reported methods of 5-functionalisation of 5-bromo-2-methoxypyridine via metal-halogen exchange comprised reactions with organolithium reagents performed at low …
Number of citations: 19 www.thieme-connect.com
PR Parry, MR Bryce, B Tarbit - Synthesis, 2003 - thieme-connect.com
… To a solution of 5-bromo-2-methoxypyridine (9) (727 mg, 3.9 mmol) in anhyd THF (10 mL) at -78 C was added LDA (2.0 M in heptane-THF-ethylbenzene, 2.0 mL, 4.0 mmol) dropwise. …
Number of citations: 24 www.thieme-connect.com
NS Stock, G Bain, J Zunic, Y Li, J Ziff… - Journal of medicinal …, 2011 - ACS Publications
… of 12 (25.3 g, 44.8 mmol) in a mixture of 1,2-dimethoxyethane (300 mL) and water (150 mL) were added potassium carbonate (15.5 g, 112.1 mmol) and 5-bromo-2-methoxypyridine (…
Number of citations: 60 pubs.acs.org
N SAYGILI - Hacettepe University Journal of the Faculty of …, 2011 - dergipark.org.tr
… 5-bromo-2-methoxypyridine (733 mg, 3.90 mmol) in anhydrous THF (10 mL) at -78C was … 2-Methoxypyridin-5-ylboronic acid (10): To a solution of 5-bromo2-methoxypyridine (1543 mg, …
Number of citations: 3 dergipark.org.tr
EE Boros, SA Burova, GA Erickson… - … Process Research & …, 2007 - ACS Publications
… Efficient placement of the fluorobenzyl group in 1 was a desirable feature of any new synthesis, and commercially available 5-bromo-2-methoxypyridine (8) (5) appeared well-suited for …
Number of citations: 18 pubs.acs.org
PM Windscheif, F Vögtle - Synthesis, 1994 - thieme-connect.com
… 5-Bromo-2-methoxypyridine (12):31 A cooled solution of bromine (44.2 mL, 138.7 g, 0.867 mol) in glacial acetic acid (150 mL) was dropped with vigorous stirring into a suspension of 2-…
Number of citations: 80 www.thieme-connect.com
OS Tee, M Paventi - Journal of the American Chemical Society, 1982 - ACS Publications
The tautomeric system 2-pyridone 2-hydroxypyridine (la 2a) reacts with aqueous bromine via the principal tautomer la at pH< 6 and via the conjugate anion at pH> 6. Attack upon la …
Number of citations: 37 pubs.acs.org
MV Silva Elipe, RR Milburn - Magnetic Resonance in …, 2016 - Wiley Online Library
… phenyl boronic acid (1 mmol, 126.07 mg), 5-bromo-2-methoxypyridine (0.52 mmol, 66 µl), PdCl 2 (… signal of the starting material 5-bromo-2-methoxypyridine and the appearance of the …
E Falb, K Ulanenko, A Tor, M Afri, H Gottlieb… - Chemistry of …, 2017 - Springer
… One of the pathways to compound 1, which is applicable to the introduction of both methyl and CD 3 groups, involves conversion of 5-bromo-2-methoxypyridine to its active lithiated …
Number of citations: 6 link.springer.com
TM Bargar, T Wilson, JK Daniel - Journal of heterocyclic …, 1985 - Wiley Online Library
Complementary approaches to the synthesis of the title compounds 1 are described. Metallation of 3,5‐di‐bromo‐2‐methoxypyridine (5b) by bromine/lithium exchange gave selectively …
Number of citations: 19 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.